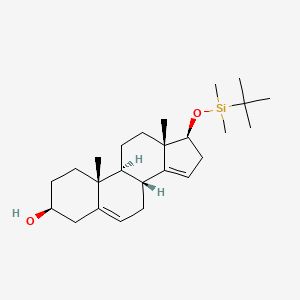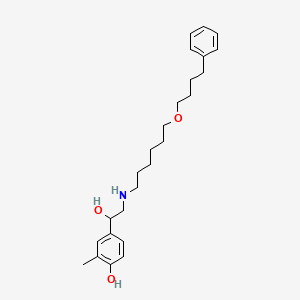
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol
Overview
Description
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic derivative of androstadiene, a steroidal compound. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 17th position and hydroxyl groups at the 3beta and 17beta positions. It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol typically involves the protection of the hydroxyl groups at the 3beta and 17beta positions using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or pyridine, to facilitate the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing and temperature control, and purification techniques such as column chromatography or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: TBAF, tetrahydrofuran, room temperature.
Major Products Formed
Oxidation: Formation of 3-keto and 17-keto derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of deprotected hydroxyl derivatives.
Scientific Research Applications
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex steroidal compounds.
Biology: In studies related to steroid metabolism and enzyme interactions.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the production of steroidal intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific enzymes and receptors in the body. The hydroxyl groups at the 3beta and 17beta positions play a crucial role in binding to these molecular targets. The tert-butyldimethylsilyl group provides stability to the compound, preventing premature degradation and allowing it to reach its target sites effectively .
Comparison with Similar Compounds
Similar Compounds
17-O-tert-Butyldimethylsilyl Androstane-3beta,17beta-diol: Lacks the double bond at the 5,14 positions.
3-O-Acetyl-17-O-tert-Butyldimethylsilyl Androstadiene-3beta,17beta-diol: Contains an acetyl group at the 3beta position instead of a hydroxyl group.
Uniqueness
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is unique due to the presence of the double bond at the 5,14 positions, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h8,10,18-19,21-22,26H,9,11-16H2,1-7H3/t18-,19-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKCVNIAWQFPNS-QJAPXLAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3=CCC4O[Si](C)(C)C(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4O[Si](C)(C)C(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747269 | |
| Record name | (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61252-32-2 | |
| Record name | Androsta-5,14-dien-3-ol, 17-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3β,17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61252-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)







![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)


